N-[2-[4-(3-chlorophenyl)-1-piperazinyl]ethyl]-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine
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Overview
Description
N-[2-[4-(3-chlorophenyl)-1-piperazinyl]ethyl]-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine is a member of piperazines.
Scientific Research Applications
Antidepressant Potential and Adenosine Receptor Affinity
The compound and its class, 4-amino[1,2,4]triazolo[4,3-a]quinoxalines, have been found to reduce immobility in Porsolt's behavioral despair model in rats, suggesting potential as rapid-acting antidepressant agents. They also bind avidly to adenosine A1 and A2 receptors, which could influence their antidepressant activity. Optimal activity is linked to specific substituents in the molecular structure, affecting their affinity for A1 and A2 receptors. This dual activity of adenosine receptor affinity and behavioral impact highlights the compound's potential in psychiatric pharmacology (Sarges et al., 1990).
Antimicrobial Activities
Several derivatives of the 1,2,4-triazoloquinoxaline class have been synthesized and evaluated for antimicrobial activities. Some of these derivatives exhibit significant activities against various microorganisms, indicating their potential as antibacterial and antifungal agents. The structure-activity relationship (SAR) studies associated with these compounds are crucial for understanding their mechanism of action and for the development of new antimicrobial agents (Bektaş et al., 2007).
Anticancer Activity
1,2,4-triazolo[4,3-a]-quinoline derivatives, closely related to the compound , have been synthesized and evaluated for their anticancer activity. Specific derivatives have shown significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines. This suggests that the structural framework of these compounds could be crucial in the development of novel anticancer therapies (Reddy et al., 2015).
properties
Molecular Formula |
C21H22ClN7 |
---|---|
Molecular Weight |
407.9 g/mol |
IUPAC Name |
N-[2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl]-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine |
InChI |
InChI=1S/C21H22ClN7/c22-16-4-3-5-17(14-16)28-12-10-27(11-13-28)9-8-23-20-21-26-24-15-29(21)19-7-2-1-6-18(19)25-20/h1-7,14-15H,8-13H2,(H,23,25) |
InChI Key |
QRXATNXWXUVPJZ-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCNC2=NC3=CC=CC=C3N4C2=NN=C4)C5=CC(=CC=C5)Cl |
Canonical SMILES |
C1CN(CCN1CCNC2=NC3=CC=CC=C3N4C2=NN=C4)C5=CC(=CC=C5)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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